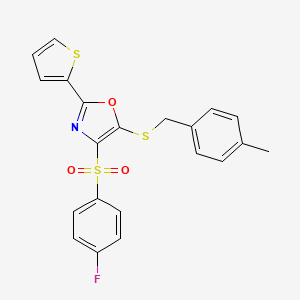![molecular formula C18H19N11O B2741632 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1795476-52-6](/img/structure/B2741632.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including triazole and pyrimidine rings, which are often found in pharmaceuticals and functional materials .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include several ring structures, including a piperazine ring, two triazole rings, and two pyrimidine rings . These rings would be connected in a specific arrangement to form the overall structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis of Novel Derivatives
The compound has been utilized as a core structure in the synthesis of novel derivatives incorporating various heterocyclic moieties. For example, Abdel-Aziz et al. (2008) explored the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. These derivatives exhibited moderate antimicrobial effects against certain bacterial and fungal species, showcasing the compound's utility in creating biologically active molecules Abdel-Aziz et al., 2008.
Antimicrobial Activity
El-Agrody et al. (2001) synthesized a variety of [1,2,4]triazolo[1,5-c]pyrimidine derivatives and tested their antimicrobial activity. This research indicates the potential of derivatives of the compound for antimicrobial applications El-Agrody et al., 2001.
5-HT2 Antagonist Activity
Watanabe et al. (1992) prepared derivatives of the compound and tested them for 5-HT2 and alpha 1 receptor antagonist activity. One derivative showed potent 5-HT2 antagonist activity, indicating the compound's relevance in neuropsychopharmacological research Watanabe et al., 1992.
Ring-opening Reactions
Desenko et al. (1998) studied the cyclocondensation reactions of related compounds, leading to the synthesis of new heterocyclic structures. Such studies are crucial for developing new synthetic methodologies in organic chemistry Desenko et al., 1998.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N11O/c1-12-7-13(2)29-18(23-12)24-16(25-29)17(30)27-5-3-26(4-6-27)14-8-15(21-10-20-14)28-11-19-9-22-28/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBVJSIHCAKNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)

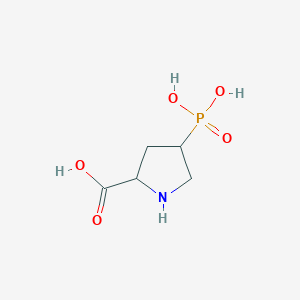


![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/no-structure.png)
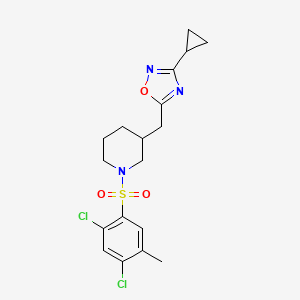
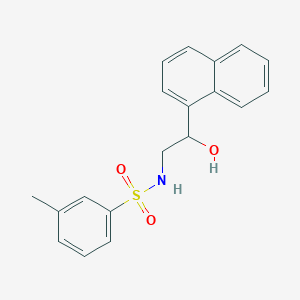
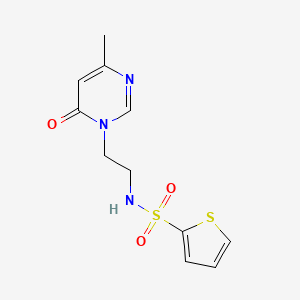

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)
